molecular formula C11H7N3O5 B14419888 3,5-Dinitro-2-phenoxypyridine CAS No. 84249-28-5

3,5-Dinitro-2-phenoxypyridine

Cat. No.: B14419888
CAS No.: 84249-28-5
M. Wt: 261.19 g/mol
InChI Key: ZNSNKCJYNBOVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitro-2-phenoxypyridine: is a chemical compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two nitro groups at the 3 and 5 positions and a phenoxy group at the 2 position on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-2-phenoxypyridine typically involves nitration reactions. One common method is the nitration of 2-phenoxypyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitro-2-phenoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Dinitro-2-phenoxypyridine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules .

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and other bioactive compounds. The nitro groups play a crucial role in modulating the biological activity of these derivatives .

Medicine: While not widely used directly in medicine, the compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2-phenoxypyridine and its derivatives involves interactions with various molecular targets. The nitro groups are key to its reactivity, enabling the compound to participate in redox reactions and form covalent bonds with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3,5-Dinitro-2-phenoxypyridine is unique due to the presence of both nitro and phenoxy groups on the pyridine ring. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry .

Properties

CAS No.

84249-28-5

Molecular Formula

C11H7N3O5

Molecular Weight

261.19 g/mol

IUPAC Name

3,5-dinitro-2-phenoxypyridine

InChI

InChI=1S/C11H7N3O5/c15-13(16)8-6-10(14(17)18)11(12-7-8)19-9-4-2-1-3-5-9/h1-7H

InChI Key

ZNSNKCJYNBOVJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.